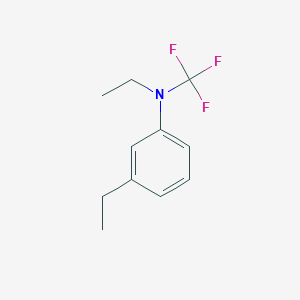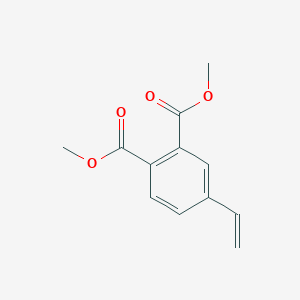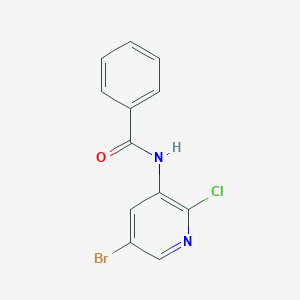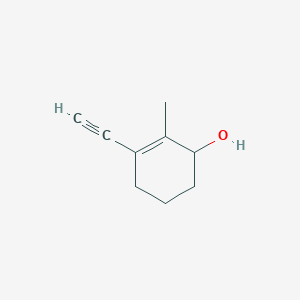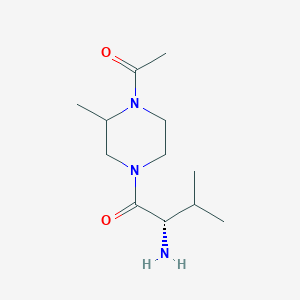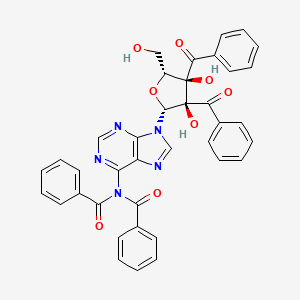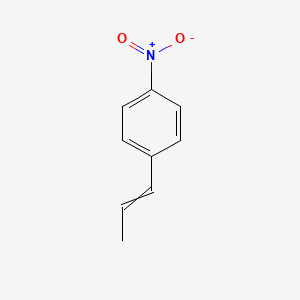![molecular formula C10H11BrO3 B13966068 [4-Bromo-3-(1,3-dioxolan-2-yl)phenyl]methanol](/img/structure/B13966068.png)
[4-Bromo-3-(1,3-dioxolan-2-yl)phenyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-Bromo-3-(1,3-dioxolan-2-yl)phenyl]methanol: is an organic compound that features a bromine atom, a dioxolane ring, and a phenyl group with a methanol substituent
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-Bromo-3-(1,3-dioxolan-2-yl)phenyl]methanol typically involves the reaction of 4-bromo-3-(1,3-dioxolan-2-yl)phenol with formaldehyde under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like N,N-dimethylformamide at elevated temperatures (around 100-150°C) under an inert atmosphere .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity of the final product.
化学反应分析
Types of Reactions:
Oxidation: [4-Bromo-3-(1,3-dioxolan-2-yl)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents are employed.
Major Products Formed:
Oxidation: Formation of 4-bromo-3-(1,3-dioxolan-2-yl)benzaldehyde or 4-bromo-3-(1,3-dioxolan-2-yl)benzoic acid.
Reduction: Formation of 4-bromo-3-(1,3-dioxolan-2-yl)phenylmethanol.
Substitution: Formation of various substituted phenylmethanol derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
Building Block: [4-Bromo-3-(1,3-dioxolan-2-yl)phenyl]methanol is used as a building block for the synthesis of more complex organic molecules.
Reagent: It serves as a reagent in various organic synthesis reactions.
Biology and Medicine:
Drug Development: The compound is explored for its potential use in drug development due to its unique structural features and reactivity.
Biological Studies: It is used in studies to understand its interactions with biological molecules and pathways.
Industry:
Material Science: The compound is used in the development of new materials with specific properties.
Chemical Manufacturing: It is employed in the production of specialty chemicals and intermediates.
作用机制
The mechanism of action of [4-Bromo-3-(1,3-dioxolan-2-yl)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The dioxolane ring and bromine atom play crucial roles in its binding affinity and reactivity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
相似化合物的比较
- 4-Bromo-3-(1,3-dioxolan-2-yl)phenol
- 4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile
- 2-Bromo-4-(1,3-dioxolan-2-yl)pyridine
Uniqueness:
- Structural Features: The presence of both a bromine atom and a dioxolane ring in [4-Bromo-3-(1,3-dioxolan-2-yl)phenyl]methanol makes it unique compared to other similar compounds.
- Reactivity: Its reactivity in various chemical reactions, such as oxidation, reduction, and substitution, distinguishes it from other compounds with similar structures .
属性
分子式 |
C10H11BrO3 |
|---|---|
分子量 |
259.10 g/mol |
IUPAC 名称 |
[4-bromo-3-(1,3-dioxolan-2-yl)phenyl]methanol |
InChI |
InChI=1S/C10H11BrO3/c11-9-2-1-7(6-12)5-8(9)10-13-3-4-14-10/h1-2,5,10,12H,3-4,6H2 |
InChI 键 |
PZLVZIPMJSXGSJ-UHFFFAOYSA-N |
规范 SMILES |
C1COC(O1)C2=C(C=CC(=C2)CO)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





